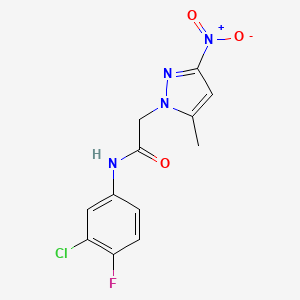
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a heterocyclic compound that has shown potential in scientific research applications. It is a quinoline derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. It has also been suggested that the compound exerts its anti-microbial effects by inhibiting the activity of bacterial DNA gyrase.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-bacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone in lab experiments include its potential as a multi-target drug, its low toxicity, and its ability to cross the blood-brain barrier. However, the limitations of using this compound in lab experiments include its low solubility in water, its instability under acidic conditions, and the lack of information on its pharmacokinetics.
Orientations Futures
For research on 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone include the development of more efficient synthesis methods, the investigation of its pharmacokinetics, and the identification of its molecular targets. In addition, further studies are needed to investigate its potential as an analgesic and anti-convulsant.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been reported using different methods. One method involves the reaction of 2-acetylthiophene with benzaldehyde and aniline in the presence of acetic acid and ammonium acetate. Another method involves the reaction of 2-acetylthiophene with benzaldehyde and aniline in the presence of ammonium chloride and glacial acetic acid. The yield of the compound synthesized using these methods ranges from 60-80%.
Applications De Recherche Scientifique
2-amino-3-benzoyl-1-phenyl-4-(2-thienyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has been studied for its potential in various scientific research applications. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its potential as an analgesic and anti-convulsant.
Propriétés
IUPAC Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c27-26-24(25(30)17-9-3-1-4-10-17)23(21-15-8-16-31-21)22-19(13-7-14-20(22)29)28(26)18-11-5-2-6-12-18/h1-6,8-12,15-16,23,27,30H,7,13-14H2/b25-24+,27-26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMVTJCKZMBWHS-PYNDXIEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=CC=C4)C5=CC=CS5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=CC=C4)C5=CC=CS5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,4-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6059586.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B6059593.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![N-{2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)

![3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6059619.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)methyl]phenyl}acetamide](/img/structure/B6059636.png)
![(3R*,4R*)-1-(cyclohexylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6059645.png)
![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)